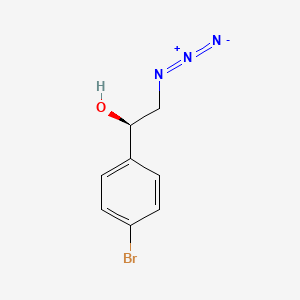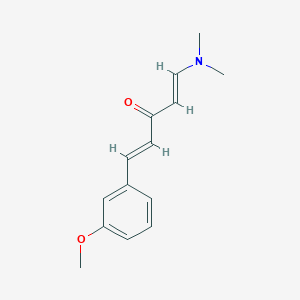
(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one” is a chemical compound with the CAS Number: 886361-10-0. It has a molecular weight of 231.29 and its IUPAC name is (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)-1,4-pentadien-3-one . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO2/c1-15(2)10-9-13(16)8-7-12-5-4-6-14(11-12)17-3/h4-11H,1-3H3/b8-7+,10-9+ . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point range of 50 - 53 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Controlled Release in Drug Delivery Systems
(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one (DBA-1), a dibenzylideneacetone (DBA) analog, has been studied for its applications in controlled drug release systems. When encapsulated in poly(lactic acid) (PLA) membranes, these DBA analogs demonstrate potential in developing drug delivery systems and tissue engineering applications. The research focused on their hydrolytic degradation under different pH conditions, revealing significant insights into their controlled release characteristics (Alcántara Blanco, Urdaneta, & Sabino, 2020).
Photophysical Properties and Applications
A study on various unsymmetrical mono-carbonyl curcuminoids, including analogs of (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one, explored their photophysical properties. These compounds demonstrate interesting electronic and structural characteristics, making them suitable for applications in areas such as optical materials and photodynamic therapy (Khalid et al., 2020).
Nonlinear Optical Properties
The compound and its derivatives have been researched for their nonlinear optical (NLO) properties. For instance, bis-chalcone derivatives of this compound show significant second harmonic generation (SHG) efficiencies, indicating their potential use in optical and photonic applications (Shettigar et al., 2006).
Fluorescence Probe Properties
The fluorescence probe properties of various derivatives, including (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one, have been investigated. These studies have shown that these compounds can serve as effective fluorescence probes in different environments, useful in bioimaging and diagnostics (Singh & Darshi, 2002).
Chemoselective Bioreduction
Research has been conducted on the chemoselective bioreduction of derivatives of (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one using Saccharomyces cerevisiae yeasts. This work highlights the potential of these compounds in biotechnological applications, particularly in chemoselective synthesis processes (Schaefer et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15(2)10-9-13(16)8-7-12-5-4-6-14(11-12)17-3/h4-11H,1-3H3/b8-7+,10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZXROTVMVZZBR-XBLVEGMJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

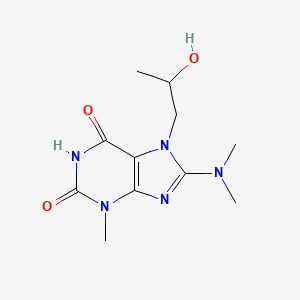


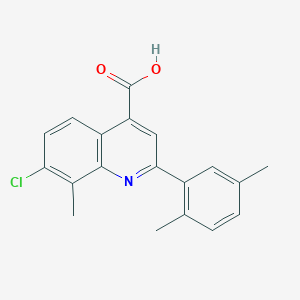
![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)
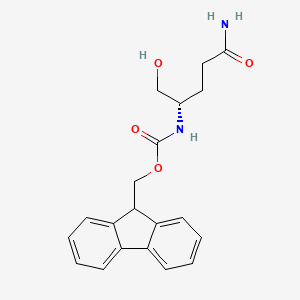
![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)
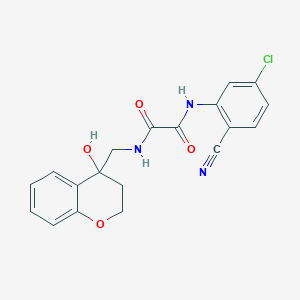
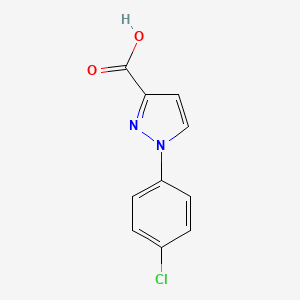
![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)

